REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH2:8]O.S(Cl)([Cl:12])=O.N#N.[O-]S([O-])(=O)=O.[Ca+2]>>[ClH:1].[Cl:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][C:7]=1[CH2:8][Cl:12] |f:3.4,5.6|
|
Name
|
|
Quantity
|
33.8 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=NC=CC1CO
|
Name
|
|
Quantity
|
72 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)(=O)[O-].[Ca+2]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition the yellow solution
|
Type
|
TEMPERATURE
|
Details
|
was heated in an oil bath at 50°
|
Type
|
CUSTOM
|
Details
|
After 30 min the solution was removed from the oil bath
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
poured into a flask of stirred anhydrous ether (1,000 ml)
|
Name
|
|
Type
|
|
Smiles
|
Cl.ClC=1C=NC=CC1CCl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |